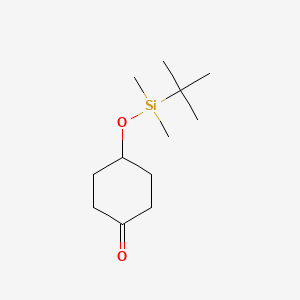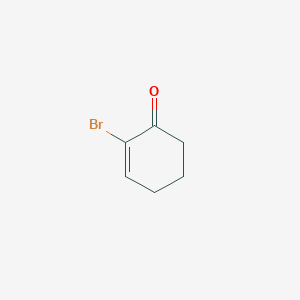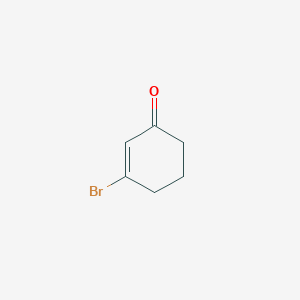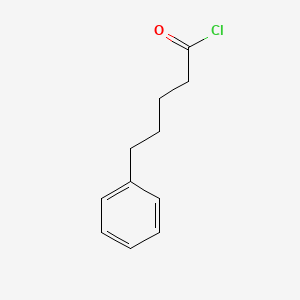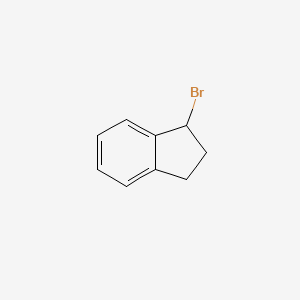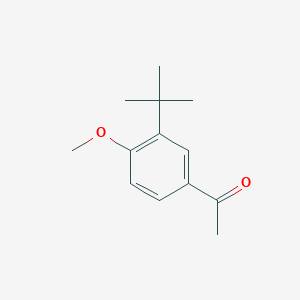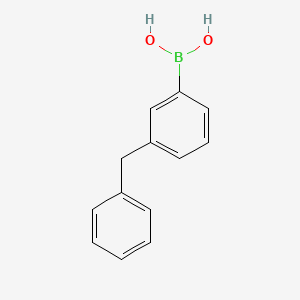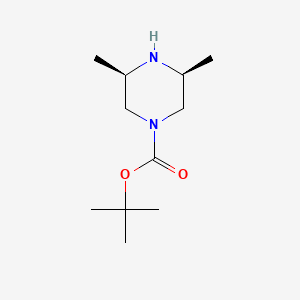
2-(2-Bromoethyl)benzaldehyde
Overview
Description
2-(2-Bromoethyl)benzaldehyde (2-BEB) is an organic compound belonging to the class of aldehydes and is composed of a benzene ring with a bromoethyl group attached to the second carbon atom. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. Additionally, 2-BEB has been investigated for its potential applications in the medical field as it is an important target for drug discovery and development.
Scientific Research Applications
Synthesis Applications
Selective Ortho-Bromination : A study by Dubost et al. (2011) described the synthesis of substituted 2-bromobenzaldehydes from benzaldehydes using a three-step sequence involving selective palladium-catalyzed ortho-bromination. This process highlights the application of 2-(2-Bromoethyl)benzaldehyde in the synthesis of other chemically significant compounds (Dubost et al., 2011).
Synthesis of 2-Aryl-1,2-Dihydrophthalazines : Aljaar et al. (2013) demonstrated the reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines to produce 2-aryl-1,2-dihydrophthalazines. This application is significant in the synthesis of complex organic compounds (Aljaar et al., 2013).
Chiral Iminium Salt Catalysts : Page et al. (2006) researched the condensation of enantiomerically pure 4-substituted 5-amino-1,3dioxanes with this compound to produce chiral dihydroisoquinolinium salts. These salts serve as effective asymmetric catalysts for the epoxidation of simple alkenes (Page et al., 2006).
Chemical Synthesis Enhancements
Benzaldehyde Production : Sharma et al. (2012) highlighted the use of this compound in the synthesis of benzaldehyde, a chemical with extensive applications in various industries. Their study focused on enhancing the oxidative properties of catalysts used in this process (Sharma et al., 2012).
Novel Organic Compounds Synthesis : Janssen-Müller et al. (2016) explored the activation of 2-(bromomethyl)benzaldehydes using N-heterocyclic carbenes. This approach led to the generation of o-quinodimethane intermediates, enabling the synthesis of functionalized 1-isochromanones through [4 + 2] annulation (Janssen-Müller et al., 2016).
Isochroman Synthesis : Fatima et al. (2018) developed a synthetic route for substituted isochromans by reacting this compound with various amines. This process is significant for the efficient production of isochromans with potent antimicrobial activities (Fatima et al., 2018).
Catalytic and Photocatalytic Applications
- Photocatalytic Oxidation : Xiao et al. (2018) studied the selective oxidation of benzyl alcohol into benzaldehyde using a novel photocatalyst, demonstrating an application of this compound in photocatalysis (Xiao et al., 2018).
Future Directions
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb (blood-brain barrier) permeant . . These properties could impact the bioavailability of the compound.
Properties
IUPAC Name |
2-(2-bromoethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDOYZATHWYOJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCBr)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443076 | |
| Record name | 2-(2-bromoethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22901-09-3 | |
| Record name | 2-(2-bromoethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-bromoethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(2-Bromoethyl)benzaldehyde in the synthesis of chiral catalysts and how does this relate to its interaction with its target molecule?
A1: this compound serves as a crucial building block in the synthesis of chiral dihydroisoquinolinium salts, which act as asymmetric catalysts for epoxidation reactions []. Its interaction with enantiomerically pure 4-substituted 5-amino-1,3dioxanes leads to the formation of the dihydroisoquinolinium ring system via a condensation reaction. The chirality of the 5-amino-1,3dioxane molecule is transferred to the resulting dihydroisoquinolinium salt, enabling its function as a chiral catalyst. The specific interaction likely involves the aldehyde group of this compound reacting with the amino group of the 5-amino-1,3dioxane, ultimately forming an imine with the loss of water.
Q2: How effective are these catalysts in asymmetric epoxidation reactions?
A2: The chiral dihydroisoquinolinium salts derived from this compound have shown promising catalytic activity in asymmetric epoxidation reactions, achieving enantiomeric excesses (ee) of up to 71% []. This indicates that these catalysts can effectively differentiate between the two enantiomeric faces of an alkene substrate during the epoxidation process, leading to the preferential formation of one enantiomer over the other.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
